molecular formula C33H13ClN4O9 B4897087 4-[(4-chlorophenyl)carbonyl]-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

4-[(4-chlorophenyl)carbonyl]-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B4897087
M. Wt: 644.9 g/mol
InChI Key: CAJGOWZKJSKSQZ-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)carbonyl]-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)carbonyl]-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with a suitable indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)carbonyl]-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(4-chlorophenyl)carbonyl]-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)carbonyl]-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

8-(4-chlorobenzoyl)-2,6-bis(1,3-dioxoisoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H13ClN4O9/c34-15-11-9-14(10-12-15)25(39)24-22-20(30(44)37(32(22)46)35-26(40)16-5-1-2-6-17(16)27(35)41)13-21-23(24)33(47)38(31(21)45)36-28(42)18-7-3-4-8-19(18)29(36)43/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJGOWZKJSKSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC5=C(C(=C4C3=O)C(=O)C6=CC=C(C=C6)Cl)C(=O)N(C5=O)N7C(=O)C8=CC=CC=C8C7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H13ClN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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